N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8580166
InChI: InChI=1S/C22H21N3O5S/c1-12-5-10-19-18(11-12)14(3)20(29-19)21(26)23-16-6-8-17(9-7-16)31(27,28)25-22-13(2)15(4)24-30-22/h5-11,25H,1-4H3,(H,23,26)
SMILES: CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C
Molecular Formula: C22H21N3O5S
Molecular Weight: 439.5 g/mol

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC8580166

Molecular Formula: C22H21N3O5S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C22H21N3O5S
Molecular Weight 439.5 g/mol
IUPAC Name N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H21N3O5S/c1-12-5-10-19-18(11-12)14(3)20(29-19)21(26)23-16-6-8-17(9-7-16)31(27,28)25-22-13(2)15(4)24-30-22/h5-11,25H,1-4H3,(H,23,26)
Standard InChI Key XYOLDPLAWLAICD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C

Introduction

Synthesis and Derivation

The synthesis of this compound likely involves:

  • Formation of the Benzofuran Core:

    • The benzofuran scaffold can be synthesized via cyclization reactions involving phenols and aldehydes.

  • Attachment of the Sulfamoyl Group:

    • Sulfamoylation typically involves the reaction of sulfonyl chlorides with amines under basic conditions.

  • Incorporation of the Oxazole Moiety:

    • The oxazole ring is synthesized through cyclization of α-hydroxy ketones or via condensation reactions involving nitriles and amides.

These steps are optimized to ensure high yields and minimal by-products.

Medicinal Chemistry

Compounds containing sulfamoyl groups and benzofuran scaffolds have shown promise in:

  • Anti-inflammatory Activity: The presence of sulfamoyl and oxazole moieties suggests potential as inhibitors of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer Activity: Benzofuran derivatives are known for their cytotoxic effects against various cancer cell lines.

Molecular Docking Studies

Preliminary molecular docking studies could evaluate its binding affinity to biological targets such as kinases or receptors involved in inflammation or cancer progression.

Research Findings from Similar Compounds

Related CompoundActivity
N-[4-(sulfamoyl)phenyl]-acetamideAnti-inflammatory potential .
Benzofuran derivativesAnticancer properties through apoptosis induction .
Oxazole-containing compoundsBroad-spectrum antimicrobial activity .

Future Directions

To fully explore the therapeutic potential of this compound:

  • In Silico Studies:

    • Perform molecular docking to predict binding interactions with specific enzymes or receptors.

  • In Vitro Testing:

    • Evaluate its anti-inflammatory, anticancer, and antimicrobial activities using relevant cell lines.

  • Pharmacokinetics:

    • Study its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound represents a promising candidate for further research in drug discovery due to its unique structure and functional groups that align with known bioactive molecules.

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